4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring, a chlorophenoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through a cyclization reaction of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate alkylating agent.
Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction involving the benzodiazole intermediate and a methoxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially alleviating symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
- 2-(1-(3-(4-methoxyphenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
Uniqueness
4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C27H26ClN3O3 |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O3/c1-33-25-10-5-4-9-24(25)31-18-19(17-26(31)32)27-29-22-7-2-3-8-23(22)30(27)15-6-16-34-21-13-11-20(28)12-14-21/h2-5,7-14,19H,6,15-18H2,1H3 |
InChI Key |
HTPCRHNZXPVTCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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